4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
152915-78-1 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-methyl-4-(4-phenylmethoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C18H18O2/c1-18(2,19)13-12-15-8-10-17(11-9-15)20-14-16-6-4-3-5-7-16/h3-11,19H,14H2,1-2H3 |
InChI Key |
TUPSVYBYOXBQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Challenges in Sonogashira Coupling
Advantages of Williamson Ether Synthesis
Chemical Reactions Analysis
Sonogashira Coupling
A primary method involves the coupling of 4-benzyloxy-4′-ethynylbiphenyl with aryl halides using PdCl₂(PPh₃)₂ and CuI in THF. This reaction forms an ethynyl bridge, which is later hydrogenated to an ethyl group . The steps include:
-
Coupling : Reaction of 4-benzyloxy-4′-ethynylbiphenyl with 4-halobenzoate esters.
-
Hydrogenation : Reduction of the ethynyl group using H₂.
-
Debenzylation : Removal of the benzyl protecting group via acid hydrolysis or catalytic hydrogenation .
Alternative Coupling Reactions
Other methods utilize Pd(PPh₃)₄ with thiosalicylic acid for selective coupling. For example, in a related synthesis of N-Allyl-1-(4-(benzyloxy)phenyl)-4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine , a palladium catalyst facilitates the formation of a but-3-yn-2-ol framework .
Functional Group Transformations
The Mitsunobu reaction is employed to replace ester groups with ω-(2,2,3,3,4,4,4-heptafluorobutoxy)alkan-1-ols, enabling functionalization of the terminal chain .
Hydrogenation of Ethynyl Groups
The ethynyl bridge undergoes catalytic hydrogenation to form an ethyl group, a critical step in stabilizing the molecule. This step is often performed under controlled conditions (e.g., H₂ gas, Pd/C catalyst) to avoid over-reduction .
Debenzylation Reactions
The benzyl protecting group is removed via acid hydrolysis or catalytic hydrogenation, exposing a hydroxyl group. This step is pivotal for further functionalization, such as esterification or alkylation .
Mitsunobu Reaction
This reaction replaces ester groups with fluorinated alkoxy chains. For example, reacting the hydroxyl group with ω-(2,2,3,3,4,4,4-heptafluorobutoxy)alkan-1-ols under Mitsunobu conditions (e.g., DEAD, PPh₃) introduces fluorinated substituents .
Mass Spectrometry (MS)
The molecular ion peak at m/z = 284 confirms the molecular weight of the compound .
Chromatographic Techniques
-
Flash Chromatography : Used to isolate intermediates, such as 4-benzyloxy-4′-ethynylbiphenyl , with yields up to 57% .
-
Thin-Layer Chromatography (TLC) : Monitors reaction progress, employing solvents like EtOAc .
Yield and Purity
-
Synthesis Yields : Reported yields range from 57% to 91%, depending on the reaction stage .
-
Reaction Conditions : Critical parameters include temperature (e.g., 60°C for 24 hours in coupling reactions ) and catalyst loadings (e.g., 0.5% PdCl₂(PPh₃)₂) .
Research Findings
-
Structural Stability : The compound’s stability is ensured by the absence of reactive groups post-synthesis, though extreme pH or temperature may cause decomposition.
-
Functional Group Versatility : The benzyloxy and hydroxyl groups enable diverse transformations, such as esterification or alkylation .
-
Analytical Consistency : Mass spectrometry and chromatography confirm purity and structural integrity across synthesis stages .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-(4-(benzyloxy)phenyl)-2-methylbut-3-yn-2-ol typically involves multi-step organic reactions, often starting from readily available phenolic compounds. The compound features a unique structure characterized by a benzyloxy group attached to a phenyl ring, which enhances its reactivity and biological activity.
Synthetic Routes
Several synthetic pathways have been reported in the literature, including:
- Alkyne Formation : Utilizing alkynylation reactions to introduce the alkyne functional group.
- Functional Group Modifications : Employing methods such as oxidation and reduction to achieve the desired hydroxyl and alkynyl functionalities.
The detailed synthetic procedures can be found in supporting information from various studies .
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of the benzyloxy group is believed to enhance electron donation capabilities, thereby increasing the compound's ability to scavenge free radicals .
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. This compound has shown promising results in inhibiting MAO-B activity, suggesting its potential as a therapeutic agent for neuroprotection .
Neuroprotective Effects
The neuroprotective properties of this compound are linked to its ability to inhibit oxidative stress and inflammation in neuronal cells. The selective inhibition of MAO-B by derivatives of this compound could lead to reduced neurodegeneration and improved cognitive functions in models of Parkinson's disease .
Potential in Cancer Therapy
Compounds with similar structural motifs have been investigated for their anticancer properties. The ability to interact with various signaling pathways makes this compound a candidate for further exploration in cancer therapeutics .
Study on MAO-B Inhibition
A recent study synthesized a series of derivatives based on this compound and evaluated their MAO-B inhibitory activities. Among these, certain derivatives exhibited IC50 values lower than those of established MAO-B inhibitors like rasagiline, indicating their potential as effective therapeutic agents .
Antioxidative Mechanisms
Another study focused on the antioxidative mechanisms of similar compounds, demonstrating their ability to reduce oxidative stress markers in vitro. These findings support the hypothesis that structural modifications can enhance antioxidant efficacy .
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the butynol moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogues identified from the evidence include:
Key Observations :
- The benzyloxy group significantly increases lipophilicity (logP) compared to methoxy or unsubstituted phenyl derivatives, impacting membrane permeability in biological systems .
Reaction Kinetics and Yields
highlights the use of ultrasonic irradiation for synthesizing benzyloxy-substituted compounds, offering faster reaction times and higher yields compared to conventional refluxing. For example:
| Method | Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Conventional Refluxing | 8–12 | 60–70 | |
| Ultrasonic Irradiation | 2–4 | 85–90 |
The target compound’s synthesis likely benefits from similar green chemistry approaches due to its benzyloxy and alkyne moieties.
Physicochemical Properties
Notes:
Biological Activity
4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, anti-inflammatory, and neuroprotective effects, supported by various research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzyloxy group attached to a phenyl ring, which is critical for its biological interactions.
Antibacterial Activity
Research indicates that compounds similar in structure to this compound exhibit significant antibacterial properties. For instance, studies on related isoflavones have shown potent antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Isoflavone A | S. aureus | 0.5 |
| Isoflavone B | E. faecalis | 0.5 |
| This compound | TBD | TBD |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that similar derivatives can inhibit pro-inflammatory cytokines, suggesting a potential mechanism for reducing inflammation in various conditions .
Neuroprotective Effects
A significant area of interest is the neuroprotective activity of this compound. A related compound demonstrated selective inhibition of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's disease. The compound exhibited an IC50 value of 0.062 µM, indicating strong inhibition compared to known MAO-B inhibitors .
Case Studies
Case Study 1: Antibacterial Efficacy
In a comparative study of benzyloxy-substituted phenols, researchers found that compounds with similar structures showed enhanced antibacterial activity due to increased lipophilicity, which aids in membrane penetration and disruption of bacterial cells .
Case Study 2: Neuroprotection
A study evaluating the neuroprotective effects of benzyloxy derivatives highlighted that these compounds not only inhibited MAO-B but also exhibited antioxidant activities and metal-chelating abilities, which are beneficial in combating oxidative stress associated with neurodegeneration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-(Benzyloxy)phenyl)-2-methylbut-3-yn-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via alkyne coupling reactions. A common approach involves the Sonogashira coupling of a benzyloxy-substituted aryl halide with 2-methyl-3-butyn-2-ol. Key parameters include:
-
Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio.
-
Solvent : THF or DMF under inert atmosphere.
-
Temperature : 60–80°C for 12–24 hours.
-
Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of alkyne) and monitor via TLC or HPLC. Contradictions in yield (e.g., 45–70%) may arise from impurities in starting materials or oxygen sensitivity .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/CuI | THF | 70 | 18 | 65 |
| Pd/CuI | DMF | 80 | 24 | 70 |
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C≡C bond length ~1.20 Å, confirming alkyne moiety) .
- NMR spectroscopy :
- ¹H NMR : Benzyloxy protons (δ 4.9–5.1 ppm), tert-butyl group (δ 1.4–1.6 ppm).
- ¹³C NMR : Alkyne carbons (δ 75–85 ppm), quaternary carbon (δ 80–85 ppm).
- Mass spectrometry : Molecular ion peak at m/z 280.3 (M+H⁺) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of dust; static discharge risks require grounding equipment .
- Storage : Keep in amber glass vials under argon at –20°C. Desiccate to prevent hydrolysis of the benzyl ether group .
Advanced Research Questions
Q. How does the steric hindrance of the tert-butyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The tert-butyl group reduces reactivity in Pd-mediated couplings due to steric effects. Mitigation strategies:
-
Use bulky ligands (e.g., XPhos) to stabilize the Pd intermediate.
-
Increase catalyst loading (5–10 mol%) and reaction time.
-
Compare kinetics via DFT calculations to predict transition states .
Q. What experimental design considerations address stability challenges during long-term studies?
- Methodological Answer :
- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C).
- Photostability : Store in dark or use UV-blocking containers; monitor via HPLC for degradation products (e.g., benzaldehyde from benzyloxy cleavage).
- Hydrolytic stability : Test in buffered solutions (pH 4–10) at 25°C/40°C; half-life >6 months in anhydrous acetonitrile .
Q. How can computational modeling predict the compound’s interactions in host-guest systems?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to cyclodextrins or enzymes.
- MD simulations : Analyze conformational flexibility (RMSD <2 Å over 50 ns) and hydrogen-bonding patterns with active sites.
- Validate experimentally : Compare predicted vs. observed IC₅₀ values in enzyme assays .
Contradictions and Mitigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
